N-mesityl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-mesityl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to a class of compounds known as indole derivatives. These compounds are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-mesityl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps:
Starting from the indole core, substitution reactions introduce functional groups at specific positions on the indole ring.
Protection and deprotection steps may be necessary to ensure that reactive functional groups do not interfere with subsequent reactions.
Coupling reactions, such as the formation of amide bonds, are employed to link different parts of the molecule together.
The morpholino moiety is introduced through nucleophilic substitution reactions.
Industrial Production Methods: Scaling up the production of this compound for industrial purposes would require optimization of each synthetic step to ensure high yields and purity. This may involve:
The use of continuous flow chemistry for efficient mixing and reaction control.
Catalysis to increase reaction rates and selectivity.
Purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N-mesityl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide undergoes various types of chemical reactions, including:
Oxidation: Can occur at the indole ring or other susceptible sites.
Reduction: Reduction of the oxoacetamide group can yield corresponding amines.
Substitution: Nucleophilic substitution can occur at electrophilic sites in the molecule.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of appropriate catalysts.
Major Products:
Oxidation products may include hydroxylated derivatives.
Reduction products may include secondary and tertiary amines.
Substitution products depend on the nature of the nucleophile used.
Scientific Research Applications
Chemistry:
As a scaffold for the synthesis of novel indole derivatives with potential bioactivity.
In studying reaction mechanisms and developing new synthetic methodologies.
Biology:
As a probe to study biological pathways involving indole derivatives.
Potential as a biochemical tool to modulate enzyme activity or signal transduction pathways.
Medicine:
Exploration as a lead compound for the development of new therapeutic agents.
Industry:
Use in the development of specialty chemicals and materials.
Potential as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-mesityl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can lead to:
Inhibition or activation: of enzymes involved in critical biochemical pathways.
Modulation: of receptor activity, influencing cell signaling and function.
Binding to nucleic acids: , affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Indole-3-carbinol
3,3'-Diindolylmethane
Tryptophan derivatives
Various synthetic indole derivatives
Uniqueness:
The presence of the mesityl and morpholino groups in N-mesityl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide confers unique chemical properties that may influence its bioactivity and stability.
The combination of these functional groups is relatively rare, making it a compound of interest for further study in both medicinal and synthetic chemistry.
Conclusion
This compound is a compound with significant potential in various fields of research and industry. Its unique structure and diverse reactivity make it a valuable subject for further study and application.
Properties
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-16-12-17(2)23(18(3)13-16)26-25(31)24(30)20-14-28(21-7-5-4-6-19(20)21)15-22(29)27-8-10-32-11-9-27/h4-7,12-14H,8-11,15H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUGVSZDHGBUSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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